
5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepine and its derivatives primarily involves starting from commercially available compounds such as 2-bromotoluenes or 2-nitrotoluenes. The process includes steps like α-bromination, reaction with triethylphosphite, followed by a Horner-Emmons reaction and subsequent hydrogenation to yield the amino derivatives. These derivatives are then transformed into formamides, and finally, ring-closing steps are performed under Goldberg conditions to achieve the desired dibenzazepines in moderate to good yields (Jørgensen et al., 1999).
Molecular Structure Analysis
Studies on the conformational aspects of similar dibenzazepine derivatives reveal insights into their molecular structures. Variable temperature NMR studies have shown different conformational isomers for these compounds, indicating a complex interplay of structural factors that influence their chemical behavior. The ability of these compounds to adopt multiple conformations in solution highlights the significance of their structural analysis for understanding their reactivity and interactions (Ellefson et al., 1976).
Chemical Reactions and Properties
The chemical reactivity of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepine encompasses a variety of reactions, including its participation in cycloaddition versus Michael addition reactions. These reactions demonstrate its versatility as a reactant, capable of undergoing transformations that lead to structurally diverse products (Bennett & Cann, 1994).
Scientific Research Applications
Oxidative Stress Reduction
Research on similar compounds, like N-acetyl-5-methoxytryptamine (melatonin), has shown significant potential in reducing oxidative stress. Melatonin and its metabolites have been found to be efficient scavengers of free radicals, contributing to the reduction of molecular damage produced by reactive oxygen and nitrogen species. This antioxidant cascade has been observed to offer protective benefits in models of neurological disorders such as Parkinson's and Alzheimer's diseases (Reiter et al., 2008).
Enzymatic Acetylation
The enzymatic transfer of an acetyl moiety by acetyltransferase enzymes, specifically by the GCN5-N-acetyltransferase (GNAT) protein superfamily, plays a crucial role in regulating cellular pathways like gene expression and detoxification. These enzymes can modify a wide range of substrates, showcasing the versatility of acetylation in bacterial cellular physiology (Burckhardt & Escalante‐Semerena, 2020).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for hazardous compounds. This is particularly relevant for aromatic amines, aliphatic amines, N-containing dyes, and pesticides, demonstrating the potential for environmental cleanup and pollution control (Bhat & Gogate, 2021).
Polymerization Reactions
Organo-mediated polymerization reactions highlight the growing importance of organocatalysis in precision macromolecular chemistry. Organocatalysts, including amine-based systems, facilitate the polymerization of various monomers under mild conditions, presenting advantages for applications in sensitive fields such as biomedical or microelectronics (Ottou et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-amino-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUMPHLDWPKWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233848 | |
| Record name | 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |
CAS RN |
84803-67-8 | |
| Record name | 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQR24Q6RTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



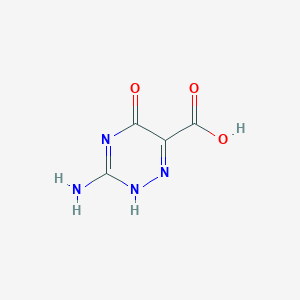
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
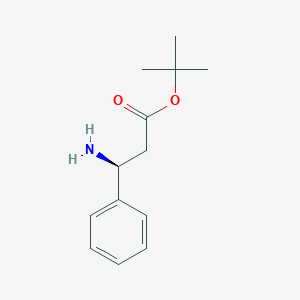
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)



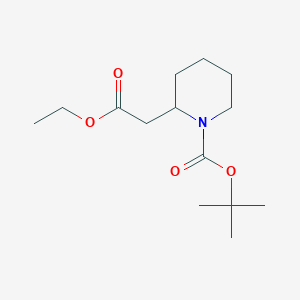
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
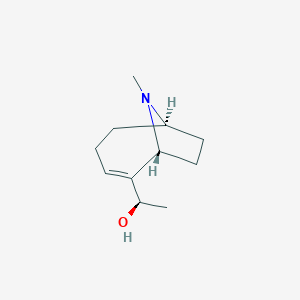
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
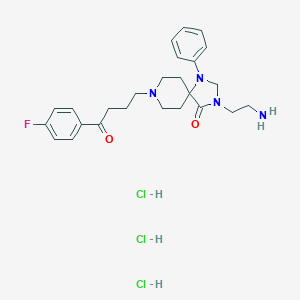
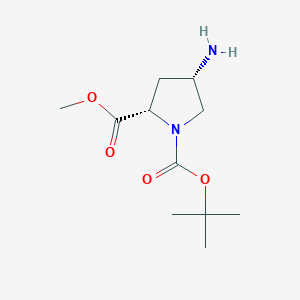
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)